molecular formula C9H7ClN2O B3377086 1-(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone CAS No. 1260383-22-9

1-(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Cat. No.: B3377086
CAS No.: 1260383-22-9
M. Wt: 194.62 g/mol
InChI Key: FILCHYIRLPAXOY-UHFFFAOYSA-N
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Description

1-(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is a heterocyclic compound with the molecular formula C9H7ClN2O. It is characterized by the presence of a pyrrolo[2,3-b]pyridine core structure, which is a fused bicyclic system containing both pyrrole and pyridine rings.

Preparation Methods

The synthesis of 1-(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone typically involves multi-step synthetic routes. One common method includes the following steps:

    Formation of the pyrrolo[2,3-b]pyridine core: This can be achieved through cyclization reactions involving appropriate starting materials such as pyrrole and pyridine derivatives.

    Chlorination: Introduction of the chlorine atom at the 6-position of the pyrrolo[2,3-b]pyridine ring can be accomplished using chlorinating agents like thionyl chloride or phosphorus pentachloride.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

1-(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, particularly in medicinal applications, involves the inhibition of kinase activity. It binds to the ATP-binding site of kinases, preventing phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to the suppression of tumor growth and proliferation in cancer cells .

Comparison with Similar Compounds

1-(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a versatile scaffold for various applications.

Properties

IUPAC Name

1-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-5(13)7-4-11-9-6(7)2-3-8(10)12-9/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILCHYIRLPAXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C1C=CC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80856926
Record name 1-(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260383-22-9
Record name 1-(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Chloro-7-azaindole (1 g, 6.55 mmol) was added to a suspension of AlCl3 (4.37 g, 32.8 mmol) in CH2Cl2 (150 mL) under nitrogen atmosphere. The mixture was stirred at RT for 30 min, and acetyl chloride (2.34 mL, 32.8 mmol) was added dropwise. The resulting mixture was further stirred at RT for 2 h. After completion, MeOH (40 mL) was added cautiously and volatils were removed under reduced pressure. The residue was diluted in CH2Cl2 and neutralized by addition of a saturated aqueous solution of NaHCO3. The layers were separated and the organic extracts were dried (Na2SO4), filtered and concentrated. The crude residue was purified twice by flash column chromatography on silica gel (CH2Cl2 to CH2Cl2/MeOH 95-5). TLC, Rf (CH2Cl2/MeOH 9:1)=0.5; MS (UPLC/MS): 195.1/197.1 [M+H]+, 193.1/195.1 [M−H]−; tR (HPLC conditions f): 1.54 min.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
4.37 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2.34 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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